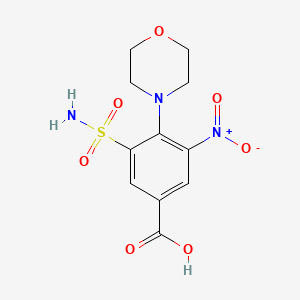
4-Morpholino-3-nitro-5-sulphamyl-benzoic acid
Cat. No. B8274095
M. Wt: 331.30 g/mol
InChI Key: ITUKDDZZLGZNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03985777
Procedure details


By substituting 4-morpholino-3-nitro-5-sulphamyl-benzoic acid for the 4-anilino-3-nitro-5sulphamyl-benzoic acid of Example 9 B, the above compound was obtained with a melting point of 297° C (decomp.) after recrystallization from aqueous methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
4-anilino-3-nitro-5sulphamyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[C:15]([S:16](=[O:19])(=[O:18])[NH2:17])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][C:8]=2[N+:20]([O-])=O)[CH2:3][CH2:2]1.N(C1C(S(=O)(=O)N)=CC(C(O)=O)=CC=1[N+]([O-])=O)C1C=CC=CC=1>>[NH2:20][C:8]1[CH:9]=[C:10]([CH:14]=[C:15]([S:16](=[O:18])(=[O:19])[NH2:17])[C:7]=1[N:4]1[CH2:3][CH2:2][O:1][CH2:6][CH2:5]1)[C:11]([OH:13])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCN(CC1)C1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]
|
Step Two
|
Name
|
4-anilino-3-nitro-5sulphamyl-benzoic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(C1=CC=CC=C1)C1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the above compound was obtained with a melting point of 297° C (decomp.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after recrystallization from aqueous methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=C(C(=O)O)C=C(C1N1CCOCC1)S(N)(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
